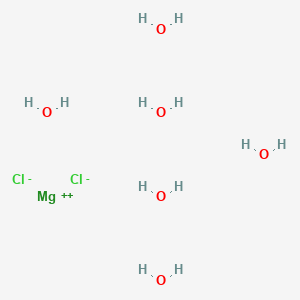

Magnesium chloride hexahydrate

Description

Magnesium chloride salts are highly soluble in water and the hydrated form of magnesium chloride can be extracted from brine or sea water.

Magnesium Chloride is magnesium Chloride was used as a laxative. An alkaline earth metal, magnesium is important for many biochemical functions and reactions; for bone and muscle function, protein and fatty acid formation, activation of B vitamins, blood clotting, insulin secretion, and ATP formation. More than 300 enzymes require magnesium for catalytic action. The adult daily requirement is about 300 mg/day. Magnesium is found in many green plants, vegetables, and seeds; chlorophyll is a magnesium-centered porphyrin compound. Magnesium salts are used for magnesium deficiency supplementation. (NCI04)

Magnesium chloride. An inorganic compound consisting of one magnesium and two chloride ions. The compound is used in medicine as a source of magnesium ions, which are essential for many cellular activities. It has also been used as a cathartic and in alloys.

See also: Chloride Ion (has active moiety); Magnesium Cation (has active moiety); Aluminum oxide; magnesium chloride (component of) ... View More ...

Propriétés

Key on ui mechanism of action |

Mechanism of action of magnesium chloride studied in 10 adult volunteers. Results suggested magnesium ion in duodenum is relatively weak stimulus to pancreas and gall bladder. It is weak stimulant to cholecystokinin release and inhibits net jejunal water absorption. The oral administration of a single 800 mg dose of magnesium chloride in healthy volunteers resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. MECHANISMS OF ACTION OF MAGNESIUM CHLORIDE STUDIED IN 10 ADULT VOLUNTEERS. RESULTS SUGGESTED MAGNESIUM ION IN DUODENUM IS RELATIVELY WEAK STIMULUS TO PANCREAS & GALLBLADDER. IT IS WEAK STIMULANT TO CHOLECYSTOKININ RELEASE & INHIBITS NET JEJUNAL WATER ABSORPTION. ...The oral administration of a single /800 mg/ dose of magnesium chloride /in healthy volunteers/ resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. |

|---|---|

Numéro CAS |

7791-18-6 |

Formule moléculaire |

Cl2Mg MgCl2 |

Poids moléculaire |

95.21 g/mol |

Nom IUPAC |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

Clé InChI |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |

SMILES canonique |

[Mg+2].[Cl-].[Cl-] |

Point d'ébullition |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

Densité |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

Autres numéros CAS |

7791-18-6 |

Description physique |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

Solubilité |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Synonymes |

Magnesium Chloride Hexahydrate; Magnesium Chloride (MgCl2) Hydrate (1:6); Magnesium Chloride Hexahydrate (MgCl2.6H2O); Magnesium Chloride Hydrate (MgCl2.6H2O); Magnesium Dichloride Hexahydrate; Magnesium(II) Chloride Heillxahydrate |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis of High-Purity Magnesium Chloride Hexahydrate: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methodologies for the synthesis of high-purity magnesium chloride hexahydrate (MgCl₂·6H₂O) suitable for laboratory use. Ensuring the purity of this reagent is critical for a multitude of applications, from its role as a cofactor for enzymes in molecular biology to its use in pharmaceutical formulations and as a precursor for high-purity magnesium metal.[1] This document outlines detailed experimental protocols, presents quantitative data for comparison, and illustrates the synthesis workflows for enhanced clarity.

Introduction to Synthesis Strategies

The preparation of high-purity this compound in a laboratory setting can be approached through several distinct strategies, primarily focusing on the purification of magnesium-containing starting materials. The choice of method often depends on the available starting materials, desired purity level, and the scale of the synthesis. The most common approaches include:

-

Purification from Natural Brines: Leveraging the high concentration of magnesium salts in natural brines, this method employs fractional crystallization and chemical precipitation to systematically remove impurities.

-

Acid Leaching of Magnesium Minerals: In this process, magnesium-rich minerals, such as magnesite (MgCO₃), are dissolved in hydrochloric acid, followed by a series of purification steps to eliminate contaminants.[2]

-

Recrystallization of Technical-Grade Magnesium Chloride: Commercially available magnesium chloride of lower purity can be refined through recrystallization processes to achieve a higher-purity final product.

This guide will focus on a detailed protocol adapted from the purification of natural brines, a versatile method that can be conceptually applied to other crude magnesium chloride sources.

Experimental Protocol: Purification from a Simulated Brine Concentrate

This protocol describes a laboratory-scale procedure for the purification of this compound from a concentrated brine solution, which can be prepared artificially to simulate natural sources. The process involves the sequential removal of common impurities such as sulfates, and alkali metal chlorides.

Materials and Reagents

-

Crude this compound (or a prepared concentrated brine solution)

-

Calcium Chloride (CaCl₂), anhydrous or dihydrate, reagent grade

-

1,4-Dioxane (C₄H₈O₂), reagent grade

-

Hydrochloric Acid (HCl), 37%, reagent grade

-

Deionized Water

-

Heating mantle with magnetic stirring

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (Buchner funnel, vacuum flask)

-

Drying oven

Step-by-Step Procedure

-

Preparation of the Starting Solution:

-

Prepare a concentrated magnesium chloride solution by dissolving a known quantity of crude this compound in a minimal amount of deionized water with gentle heating and stirring. The goal is to achieve a solution with a high concentration of MgCl₂ while still allowing for the dissolution of impurities.

-

-

Desulfation:

-

Analyze the starting solution for sulfate ion concentration.

-

Stoichiometrically add a solution of calcium chloride to precipitate calcium sulfate (gypsum), which has low solubility.[3][4] The reaction is as follows:

-

Allow the mixture to stir for 1-2 hours to ensure complete precipitation.

-

Remove the precipitated calcium sulfate by vacuum filtration. The resulting filtrate is a desulfated magnesium chloride solution.

-

-

Removal of Alkali Metal Chlorides (Fractional Crystallization):

-

Concentrate the desulfated solution by isothermal evaporation at a controlled temperature (e.g., 35°C) to increase the concentration of all dissolved salts.[3]

-

As the solution concentrates, sodium chloride (halite) and potassium-magnesium double salts like carnallite (KCl·MgCl₂·6H₂O) will precipitate due to their lower solubility in the increasingly concentrated magnesium chloride solution.[3]

-

Periodically remove the precipitated salts by filtration. The progress of purification can be monitored by analyzing the composition of the mother liquor.

-

-

Final Purification by Dioxane Precipitation:

-

Once the concentration of alkali metal chlorides in the solution is significantly reduced, the purified magnesium chloride solution is treated with 1,4-dioxane.[3][4]

-

The addition of dioxane decreases the polarity of the solvent, causing the precipitation of magnesium chloride as a complex, MgCl₂·6H₂O·C₄H₈O₂.[3][5]

-

Add dioxane slowly with constant stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration.

-

-

Drying and Final Product:

-

Wash the collected precipitate sparingly with a small amount of cold deionized water to remove any residual dioxane and soluble impurities.

-

Dry the solid product in an oven at a controlled temperature, typically around 100°C, to remove the dioxane and any excess water.[3][4] This thermal treatment yields high-purity this compound crystals. The final product should be stored in a desiccator to prevent deliquescence.

-

Process Visualization

The experimental workflow for the purification of this compound from a brine source can be visualized as a series of sequential steps.

Caption: Experimental workflow for the purification of MgCl₂·6H₂O.

The logical relationship for the removal of impurities is a key aspect of this synthesis.

Caption: Logical diagram of impurity removal stages.

Data Presentation: Purity and Composition

The effectiveness of the purification process is determined by the composition of the final product. The following tables summarize typical data for the composition of the starting material and the final high-purity product, as well as the specifications for reagent-grade this compound.

Table 1: Example Composition of Starting Brine and Final Product

| Component | Starting Brine Concentrate (g/L) | Final Product (wt%) |

| MgCl₂ | Variable | > 99.5 |

| NaCl | Variable | < 0.1 |

| KCl | Variable | < 0.1 |

| MgSO₄ | Variable | < 0.05 |

Note: The composition of the starting brine can vary significantly based on its source.

Table 2: ACS Reagent Grade Specifications for this compound [6]

| Parameter | Specification |

| Assay (MgCl₂·6H₂O) | 99.0 - 102.0% |

| Insoluble Matter | ≤ 0.005% |

| Nitrate (NO₃) | ≤ 0.001% |

| Phosphate (PO₄) | ≤ 5 ppm |

| Sulfate (SO₄) | ≤ 0.002% |

| Ammonium (NH₄) | ≤ 0.002% |

| Barium (Ba) | ≤ 0.005% |

| Calcium (Ca) | ≤ 0.01% |

| Heavy Metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 5 ppm |

| Manganese (Mn) | ≤ 5 ppm |

| Potassium (K) | ≤ 0.005% |

| Sodium (Na) | ≤ 0.005% |

| Strontium (Sr) | ≤ 0.005% |

Analytical Methods for Quality Control

To ensure the purity of the synthesized this compound, a suite of analytical tests should be performed.

-

Assay of MgCl₂·6H₂O: The percentage of this compound can be determined by complexometric titration with EDTA using a suitable indicator such as Eriochrome Black T.[7]

-

Determination of Sulfate: Sulfate content can be measured gravimetrically by precipitation as barium sulfate or by turbidimetry.

-

Analysis of Alkali Metals: Sodium and potassium concentrations are typically determined using Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]

-

Heavy Metal Analysis: Trace heavy metal impurities can be quantified using ICP-OES or Atomic Absorption Spectroscopy (AAS).[7]

Conclusion

The synthesis of high-purity this compound in a laboratory setting is achievable through well-established purification techniques. The method of fractional crystallization combined with chemical precipitation and a final purification step using an organic solvent like dioxane offers a robust pathway to obtaining a product with a purity exceeding 99.5%.[3] Careful execution of the experimental protocol and rigorous analytical quality control are paramount to ensuring the final product meets the stringent requirements for research, pharmaceutical, and other high-technology applications.

References

Unveiling the Structure of Magnesium Chloride Hexahydrate: A Technical Guide for Researchers and Pharmaceutical Professionals

An in-depth analysis of the crystal structure of magnesium chloride hexahydrate (MgCl₂·6H₂O) is presented, offering critical insights for researchers, scientists, and drug development professionals. This guide details the precise atomic arrangement determined through advanced diffraction techniques and explores the significant role of magnesium in pharmaceutical applications and biological signaling pathways.

This compound, a common and important inorganic salt, crystallizes in a monoclinic system. Its structure has been meticulously characterized by single-crystal X-ray diffraction and neutron diffraction, revealing the intricate coordination of magnesium ions with water molecules and the extensive network of hydrogen bonding that stabilizes the crystal lattice. Understanding this detailed architecture is fundamental for its application in various scientific and industrial fields, including its use as an active pharmaceutical ingredient (API) and an excipient in drug formulations.

Crystallographic Data of this compound

The precise determination of the crystal structure of this compound has been accomplished through rigorous experimental techniques. The following tables summarize the key quantitative data obtained from these analyses, providing a comprehensive overview of its crystallographic parameters.

| Unit Cell Parameters | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 9.8607(2) Å |

| b | 7.1071(2) Å |

| c | 6.0737(2) Å |

| β | 93.758(2)° |

| Volume | 424.74(6) ų |

| Z (Formula units per unit cell) | 2 |

| Atomic Coordinates and Isotropic Displacement Parameters | ||||

| Atom | Wyckoff Position | x | y | z |

| Mg | 2a | 0 | 0 | 0 |

| Cl | 4i | 0.2393(1) | 0 | 0.7712(2) |

| O1 | 4i | 0.1175(2) | 0 | 0.2699(3) |

| O2 | 8j | 0.1175(2) | 0.2078(2) | 0.2699(3) |

| H1 | 8j | 0.1872(4) | 0 | 0.2081(7) |

| H2 | 8j | 0.0538(4) | 0 | 0.3831(6) |

| H3 | 16k | 0.1872(4) | 0.2588(4) | 0.2081(7) |

| H4 | 16k | 0.0538(4) | 0.2588(4) | 0.3831(6) |

Data sourced from neutron diffraction studies.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound relies on sophisticated experimental techniques, primarily single-crystal X-ray diffraction and neutron diffraction. The general workflow for these experiments is outlined below.

Unveiling the Hygroscopic Nature of Magnesium Chloride Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium chloride hexahydrate (MgCl₂·6H₂O) is a salt of significant interest across various scientific disciplines, including the pharmaceutical industry, due to its pronounced hygroscopic and deliquescent properties.[1][2][3] This in-depth technical guide explores the core principles of its interaction with atmospheric moisture, providing quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities.

Physicochemical Properties and Hygroscopic Behavior

This compound is a colorless, crystalline solid that readily absorbs moisture from the air.[4][5] Its strong affinity for water is a critical characteristic, influencing its stability, handling, and application in various formulations. The hygroscopic nature of a substance describes its ability to attract and hold water molecules from the surrounding environment. In the case of this compound, this property is so pronounced that it is classified as deliquescent, meaning it will absorb enough moisture to dissolve and form a liquid solution at a specific critical relative humidity.[6][7][8]

Deliquescence Point

The deliquescence relative humidity (DRH) is the minimum relative humidity at which a solid substance will begin to absorb atmospheric water vapor and form a saturated solution. For this compound, the DRH is notably low, making it highly susceptible to moisture even in environments that might be considered relatively dry.

| Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) |

| 5 | 32.5 ± 1.0 |

| 10 | 32.5 ± 1.0 |

| 15 | 32.5 ± 1.0 |

| 20 | 33.6 |

| 25 | 31.5 ± 1.0 |

| 30 | 31.5 ± 1.0 |

Table 1: Deliquescence Relative Humidity of this compound at Various Temperatures. Data compiled from multiple sources.[6][9]

Dehydration Process

Upon heating, this compound undergoes a stepwise dehydration process, losing its six water molecules at distinct temperature ranges. Understanding this thermal decomposition is crucial for drying processes and for determining the material's stability under various temperature conditions. Thermogravimetric analysis (TGA) is a key technique used to study this process.

| Dehydration Step | Reaction | Temperature of Water Loss (°C) |

| Step 1 | MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O | ~100 |

| Step 2 | MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O | ~150 |

| Step 3 | MgCl₂·2H₂O → MgCl₂·H₂O + H₂O | ~190 |

| Step 4 | MgCl₂·H₂O → MgCl₂ + H₂O | ~250 |

Table 2: Stepwise Dehydration of this compound. Data obtained from thermogravimetric analysis.[4]

Experimental Protocols for Hygroscopicity Characterization

Accurate and reproducible characterization of the hygroscopic properties of this compound is essential for its effective use in research and drug development. The following are detailed methodologies for key experiments.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[2] This allows for the determination of moisture sorption and desorption isotherms, providing insights into hygroscopicity, stability, and phase transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into the DVS instrument's sample pan.

-

Initial Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold, for example, 0.002% per minute).[10]

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the relative humidity. This generates the moisture sorption-desorption isotherm.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][11] It is particularly useful for studying the dehydration and thermal decomposition of hydrated salts like this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina or platinum).[1]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.[1]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 300°C) to observe the full dehydration process.[1]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs. The derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum rate of mass loss, corresponding to the dehydration steps.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in characterizing the hygroscopic nature of this compound, the following diagrams illustrate the key experimental workflow and the logical relationship of its deliquescence behavior.

Applications in Pharmaceutical Development

The hygroscopic nature of this compound is a double-edged sword in pharmaceutical applications. On one hand, its ability to attract water can be beneficial in certain formulations where moisture control is desired. It is used as a source of essential magnesium ions in supplements and intravenous solutions.[6][12][13] On the other hand, its high hygroscopicity presents significant challenges in terms of formulation stability, manufacturing, and packaging.

-

Formulation Stability: Uncontrolled water absorption can lead to physical changes in a drug product, such as caking, and can also accelerate chemical degradation pathways like hydrolysis.

-

Manufacturing: The handling of highly hygroscopic materials like this compound requires controlled low-humidity environments to prevent clumping and ensure accurate dosing.

-

Packaging: Appropriate packaging with high moisture barrier properties is essential to protect drug products containing this excipient from atmospheric moisture and maintain their shelf life.[4]

Conclusion

A thorough understanding of the hygroscopic and deliquescent properties of this compound is paramount for its effective and safe use in research and pharmaceutical development. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for scientists and researchers. By carefully controlling environmental humidity and employing appropriate analytical techniques, the challenges associated with the handling and formulation of this highly hygroscopic salt can be effectively managed, enabling the successful development of stable and efficacious drug products.

References

- 1. infinitalab.com [infinitalab.com]

- 2. particletechlabs.com [particletechlabs.com]

- 3. publications.tno.nl [publications.tno.nl]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. barentz-na.com [barentz-na.com]

- 6. Magnesium chloride - CAMEO [cameo.mfa.org]

- 7. proumid.com [proumid.com]

- 8. tandfonline.com [tandfonline.com]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. ardena.com [ardena.com]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition process of magnesium chloride hexahydrate (MgCl₂·6H₂O). The process is a complex, multi-stage transformation involving both dehydration and hydrolysis, ultimately leading to the formation of magnesium oxide (MgO). Understanding the intricacies of this decomposition is critical in various fields, including materials science, chemical engineering, and pharmaceuticals, where magnesium compounds are frequently utilized.

The Multi-Stage Decomposition Process

The thermal decomposition of this compound does not occur in a single step but rather through a series of overlapping dehydration and hydrolysis reactions. The process can be broadly categorized into several key stages, with the precise temperatures and intermediate products influenced by factors such as heating rate and the surrounding atmosphere.

The decomposition begins with the sequential loss of water molecules of crystallization. As the temperature increases, hydrolysis reactions become more prominent, leading to the formation of magnesium hydroxychloride (MgOHCl) as a key intermediate. Finally, at higher temperatures, this intermediate decomposes to magnesium oxide.

The overall process can be summarized by the following key reactions:

-

Dehydration: MgCl₂·6H₂O → MgCl₂·nH₂O + (6-n)H₂O

-

Hydrolysis: MgCl₂·nH₂O + H₂O ⇌ MgOHCl + HCl + (n-1)H₂O

-

Final Decomposition: MgOHCl → MgO + HCl

Quantitative Data on Thermal Decomposition

The following tables summarize the quantitative data gathered from various experimental studies on the thermal decomposition of this compound. These values can vary depending on the experimental conditions.

Table 1: Stages of Thermal Decomposition of MgCl₂·6H₂O

| Stage | Temperature Range (°C) | Intermediate/Final Product(s) | Key Process(es) |

| 1 | 50 - 115 | MgCl₂·4H₂O | Dehydration |

| 2 | 115 - 167 | MgCl₂·2H₂O | Dehydration |

| 3 | 167 - 203 | MgCl₂·nH₂O (1≤n≤2) and MgOHCl | Simultaneous Dehydration and Hydrolysis |

| 4 | 203 - 235 | Mg(OH)Cl·0.3H₂O and MgOHCl | Further Hydrolysis and Dehydration |

| 5 | 235 - 415 | MgOHCl | Dehydration of Hydroxychloride |

| 6 | > 415 | MgO | Decomposition of Hydroxychloride |

Table 2: Influence of Heating Rate on Decomposition Temperatures (TGA-DSC Analysis)

| Heating Rate (°C/min) | Decomposition of MgCl₂·6H₂O to MgCl₂·4H₂O (°C) |

| 1 | 70 |

| 2 | Not specified, starting range 25-115 |

| 5 | 69 |

| 10 | Not specified |

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques to elucidate the reaction mechanism, kinetics, and the nature of the intermediate and final products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature-dependent mass loss and thermal events (e.g., endothermic/exothermic transitions) associated with the decomposition process.

-

Methodology:

-

A small, precisely weighed sample of MgCl₂·6H₂O is placed in a crucible (typically alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., dry air, nitrogen, or a reactive gas like HCl or steam) at a constant heating rate (e.g., 1, 2, 5, or 10 °C/min).[1]

-

The mass of the sample is continuously monitored as a function of temperature (TGA).

-

Simultaneously, the heat flow to or from the sample relative to a reference is measured (DSC).

-

The resulting TGA and DSC curves are analyzed to identify the temperature ranges of dehydration and decomposition steps, calculate mass losses, and determine the enthalpy changes of the reactions.

-

X-ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid intermediates and the final product at different stages of the decomposition.

-

Methodology:

-

Samples of MgCl₂·6H₂O are heated to specific temperatures corresponding to the different stages of decomposition identified by TGA/DSC and then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

The powdered samples are analyzed using an X-ray diffractometer.

-

The resulting diffraction patterns are compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline structures present.

-

Scanning Electron Microscopy (SEM)

-

Objective: To observe the morphology and microstructure of the solid products at different decomposition stages.

-

Methodology:

-

The solid residues from different decomposition temperatures are mounted on a sample holder.

-

The samples are coated with a conductive material (e.g., gold or carbon) to prevent charging.

-

The surface of the samples is then scanned with a focused beam of electrons.

-

The signals produced (e.g., secondary electrons, backscattered electrons) are used to generate high-resolution images of the sample's surface topography and composition.

-

Influence of Atmosphere on the Decomposition Process

The composition of the atmosphere surrounding the sample during thermal decomposition has a significant impact on the reaction pathway and the final products.

-

Inert Atmosphere (e.g., Nitrogen): In an inert atmosphere, the primary reactions are dehydration and hydrolysis, with the latter being driven by the water vapor released from the hydrate itself.

-

Air/Oxidative Atmosphere: The presence of oxygen does not significantly alter the main decomposition pathway, which is still dominated by dehydration and hydrolysis.

-

Hydrogen Chloride (HCl) Atmosphere: The presence of HCl gas can suppress the hydrolysis reactions.[2] By shifting the equilibrium of the hydrolysis reaction (MgCl₂ + H₂O ⇌ MgOHCl + HCl), an HCl atmosphere favors the dehydration pathway, potentially allowing for the formation of anhydrous MgCl₂ at lower temperatures.[2]

-

Steam Atmosphere: A steam atmosphere can accelerate the hydrolysis of magnesium chloride.[3] The increased availability of water vapor promotes the formation of magnesium hydroxychloride and its subsequent decomposition to magnesium oxide at a faster rate compared to decomposition in dry air.[3] For instance, at 600°C in an air atmosphere for 20 minutes, the decomposition of this compound is 37%, whereas under the same conditions in a steam atmosphere, the decomposition exceeds 70%.[3]

Visualizing the Process

Thermal Decomposition Pathway of MgCl₂·6H₂O

Caption: Stepwise thermal decomposition pathway of MgCl₂·6H₂O.

Experimental Workflow for Analysis

Caption: General experimental workflow for studying MgCl₂·6H₂O decomposition.

Conclusion

The thermal decomposition of this compound is a multifaceted process that is highly sensitive to experimental conditions. A thorough understanding of the interplay between dehydration and hydrolysis, the influence of the surrounding atmosphere, and the temperature-dependent formation of intermediates is essential for controlling the process and obtaining the desired final product, whether it be an intermediate hydrate, anhydrous magnesium chloride, or high-purity magnesium oxide. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound.

References

Solubility of Magnesium Chloride Hexahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium chloride hexahydrate (MgCl₂·6H₂O) in various organic solvents. Understanding the solubility of this inorganic salt is crucial for a wide range of applications, including chemical synthesis, formulation development, and as a cofactor in enzymatic reactions.[1] This document compiles quantitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by several factors, including the polarity of the solvent, temperature, and the formation of solvent-salt complexes. Generally, it is soluble in polar organic solvents like alcohols and sparingly soluble in less polar solvents.[2][3]

The following table summarizes the available quantitative solubility data for this compound in a selection of organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Alcohols | ||

| Methanol | 0 | 15.5 |

| 60 | 20.4 | |

| Ethanol | 0 | 3.61 |

| 20 | Freely Soluble | |

| 30 | 7.4 (as g/100mL) | |

| 60 | 15.89 | |

| n-Propanol | 20 | 1.85 |

| 30 | 2.54 | |

| 40 | 3.42 | |

| 50 | 4.51 | |

| 65 | 6.38 | |

| Isopropanol | 20 | 0.98 |

| 30 | 1.35 | |

| 40 | 1.83 | |

| 50 | 2.45 | |

| 65 | 3.48 | |

| n-Butanol | 20 | 1.23 |

| 30 | 1.68 | |

| 40 | 2.25 | |

| 50 | 2.99 | |

| 65 | 4.12 | |

| Isobutanol | 20 | 0.85 |

| 30 | 1.16 | |

| 40 | 1.55 | |

| 50 | 2.07 | |

| 65 | 2.82 | |

| Glycerol | 20 | 19.54 |

| 30 | 23.81 | |

| 40 | 28.65 | |

| 50 | 34.12 | |

| 65 | 41.88 | |

| Ketones | ||

| Acetone | - | Slightly Soluble |

| Amides | ||

| Dimethylformamide (DMF) | - | Soluble (anhydrous form) |

| Ethers | ||

| Tetrahydrofuran (THF) | - | Slightly Soluble |

| Other Solvents | ||

| Pyridine | - | Slightly Soluble |

Note: "Freely soluble" and "Slightly soluble" are qualitative terms from various sources and do not represent specific quantitative values.[4][5][6] The data for alcohols at 20, 30, 40, 50, and 65°C was extracted from a graphical representation in a cited research paper and may be subject to minor inaccuracies.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic hydrate like this compound in organic solvents requires a precise and consistent methodology. The following protocol outlines a general procedure based on the gravimetric method and analytical titration, which are common techniques for this purpose.

I. Gravimetric Method

This method involves preparing a saturated solution, separating the solvent, and then determining the mass of the dissolved solute.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (± 0.0001 g)

-

Drying oven

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Beakers, flasks, and other standard laboratory glassware

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed, dry beaker or evaporating dish. This step is critical to remove any suspended solid particles.

-

Solvent Evaporation: Place the beaker or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (decomposition starts around 117 °C).[7] A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the container in a desiccator to room temperature and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

II. Analytical Method (Titration)

This method involves determining the concentration of the magnesium ions in a saturated solution using a complexometric titration with EDTA.

1. Additional Materials:

-

EDTA (ethylenediaminetetraacetic acid) standard solution

-

Eriochrome Black T indicator

-

Buffer solution (pH 10)

-

Volumetric flasks and pipettes

2. Procedure:

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method to obtain a clear, saturated solution of this compound in the organic solvent.

-

Sample Dilution: Accurately pipette a known volume of the saturated solution into a volumetric flask and dilute it with deionized water to a suitable concentration for titration.

-

Titration:

-

Take a known volume of the diluted solution and add the pH 10 buffer.

-

Add a few drops of the Eriochrome Black T indicator.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine red to blue.

-

-

Calculation: From the volume of EDTA solution used, calculate the concentration of magnesium ions in the diluted sample and then back-calculate the concentration in the original saturated organic solvent solution. The solubility can then be expressed in g/100 g of the solvent.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the solubility of this compound in an organic solvent using the gravimetric method.

References

- 1. This compound | 7791-18-6 [chemicalbook.com]

- 2. Magnesium chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. Is magnesium chloride soluble in organic solvents? | AAT Bioquest [aatbio.com]

- 4. Magnesium chloride - Wikipedia [en.wikipedia.org]

- 5. laballey.com [laballey.com]

- 6. usbio.net [usbio.net]

- 7. chembk.com [chembk.com]

Phase diagram of the magnesium chloride-water system

An In-depth Technical Guide to the Magnesium Chloride-Water System Phase Diagram

Introduction

The magnesium chloride-water (MgCl₂-H₂O) system is of significant interest across various scientific and industrial domains, including chemistry, materials science, and pharmaceuticals. Magnesium chloride is known for its hygroscopic nature and its ability to form a series of hydrates, which are compounds that have incorporated water molecules into their crystal structures.[1] The stability of these hydrates and the solubility of magnesium chloride are highly dependent on temperature and concentration, making the phase diagram an essential tool for understanding and predicting the behavior of this system.

This technical guide provides a comprehensive overview of the MgCl₂-H₂O phase diagram, presenting key quantitative data in structured tables, detailing the experimental protocols used for its determination, and visualizing complex relationships and workflows using diagrams.

The Magnesium Chloride-Water Phase Diagram

The phase diagram for the MgCl₂-H₂O system illustrates the equilibrium phases present at different temperatures and compositions under atmospheric pressure. It is characterized by a single eutectic point at a low temperature and a series of peritectic points corresponding to the incongruent melting of its various hydrates. These hydrates include the dodecahydrate (MgCl₂·12H₂O), octahydrate (MgCl₂·8H₂O), hexahydrate (MgCl₂·6H₂O, also known as the mineral bischofite), tetrahydrate (MgCl₂·4H₂O), and dihydrate (MgCl₂·2H₂O).[1][2]

Caption: Schematic phase diagram for the magnesium chloride-water system.

Quantitative Phase Equilibrium Data

The critical points that define the phase diagram—eutectic and peritectic points—are summarized below. These points represent invariant equilibria where three phases coexist.

Table 1: Invariant Points in the MgCl₂-H₂O System

| Point Type | Temperature (°C) | Composition (wt% MgCl₂) | Coexisting Phases |

| Eutectic | -32.8 | 22.0 | Liquid, Ice, MgCl₂·12H₂O |

| Peritectic | -16.4 | ~25.0 | Liquid, MgCl₂·12H₂O, MgCl₂·8H₂O |

| Peritectic | -3.4 | ~28.0 | Liquid, MgCl₂·8H₂O, MgCl₂·6H₂O |

| Peritectic | 116.7 | ~37.0 | Liquid, MgCl₂·6H₂O, MgCl₂·4H₂O |

| Peritectic | 181.0 | ~43.0 | Liquid, MgCl₂·4H₂O, MgCl₂·2H₂O |

| Peritectic | ~300 | ~50.0 | Liquid, MgCl₂·2H₂O, MgCl₂·H₂O |

Note: Compositions at peritectic points are approximate and represent the liquid phase composition at the transition temperature. Data sourced from multiple references.[2][3]

The liquidus line represents the temperatures at which a solution of a given composition becomes saturated upon cooling. The solubility of magnesium chloride generally increases with temperature.

Table 2: Solubility of Magnesium Chloride in Water (Liquidus Curve Data)

| Temperature (°C) | Solubility (g MgCl₂ / 100g H₂O) | Solubility (wt% MgCl₂) |

| 0 | 52.9 | 34.6 |

| 20 | 54.3 | 35.2 |

| 40 | 57.5 | 36.5 |

| 60 | 60.7 | 37.8 |

| 80 | 65.9 | 39.7 |

| 100 | 72.6 | 42.1 |

Data adapted from reference[2]. The values represent the solubility of the anhydrous MgCl₂ salt.

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is a meticulous process involving the precise measurement of phase transition temperatures and compositions. The two primary methods employed are Thermal Analysis and the Isothermal Equilibrium Method.

Thermal Analysis (DSC/DTA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are powerful tools for identifying the solidus (eutectic) and liquidus temperatures for various compositions.[4][5]

Caption: Experimental workflow for using DSC to determine a phase diagram.

Detailed Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation : A series of samples with precisely known compositions of magnesium chloride and deionized water are prepared by gravimetric methods.

-

Encapsulation : A small amount (typically 5-15 mg) of each sample is accurately weighed and hermetically sealed in an aluminum or stainless steel DSC pan to prevent water evaporation during the experiment.

-

Thermal Program : The sealed pan is placed in the DSC cell alongside an empty reference pan. A thermal program is initiated. A typical program involves:

-

An initial cooling ramp to a temperature low enough to ensure complete solidification of the sample (e.g., -70°C).

-

A heating ramp at a controlled, constant rate (e.g., 5°C/min) to a temperature where the sample is fully liquid.[6]

-

-

Data Acquisition : During the heating ramp, the differential heat flow into the sample relative to the reference is recorded as a function of temperature. This produces a thermogram.

-

Data Analysis : The thermogram is analyzed to identify thermal events.[7]

-

The solidus temperature (the eutectic temperature in this system) is determined from the onset temperature of the first endothermic peak observed upon heating. This peak should appear at the same temperature for all compositions except the pure components.

-

The liquidus temperature is determined from the peak temperature or the offset temperature of the final melting endotherm. This temperature will vary with the composition.

-

-

Phase Diagram Construction : The liquidus and solidus temperatures obtained for each composition are plotted on a temperature vs. composition graph. By connecting the points, the phase boundaries are delineated.[5]

Isothermal Equilibrium (Solubility) Method

This classical method involves determining the concentration of a saturated solution that is in equilibrium with a solid phase at a constant temperature. Repeating this process at different temperatures allows for the construction of the liquidus curve.[8][9]

Caption: Experimental workflow for the isothermal equilibrium method.

Detailed Methodology: Isothermal Equilibrium

-

Sample Preparation : A supersaturated slurry is created by adding an excess amount of a specific magnesium chloride hydrate (or anhydrous salt) to a known amount of deionized water in a sealed, thermostatted vessel.

-

Equilibration : The vessel is placed in a precision water bath to maintain a constant temperature (e.g., ±0.1°C). The mixture is continuously agitated (e.g., with a magnetic stirrer) to facilitate the dissolution process and ensure equilibrium is reached. Equilibrium is typically assumed after a prolonged period, often 24 to 72 hours.[10]

-

Sampling : After equilibration, agitation is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe, often equipped with a filter to prevent the intake of solid particles.

-

Compositional Analysis : The concentration of MgCl₂ in the liquid sample is determined using a suitable analytical technique. Common methods include:

-

Titration : Complexometric titration with EDTA to determine Mg²⁺ concentration.

-

Gravimetric Analysis : Precipitation of a magnesium compound and weighing.

-

Instrumental Methods : Inductively Coupled Plasma (ICP) spectroscopy for elemental analysis.

-

-

Solid Phase Identification : A sample of the wet solid residue is also taken from the equilibrium vessel. Its composition and crystal structure are determined, typically using Powder X-ray Diffraction (XRD), to confirm which hydrate is the stable solid phase at that temperature.

-

Data Plotting : The determined solubility (liquid phase concentration) at a specific temperature represents one point on the liquidus curve. The experiment is repeated at various other temperatures to generate a series of points that map out the phase boundary.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium chloride - Wikipedia [en.wikipedia.org]

- 3. freezgard.com [freezgard.com]

- 4. Experimental Measurements and Thermodynamic Optimization of the NaCl+RbCl Phase Diagram - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. avanti-journals.com [avanti-journals.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. who.int [who.int]

- 11. chem.libretexts.org [chem.libretexts.org]

The Role of Magnesium Chloride as a Lewis Acid Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium chloride (MgCl₂), a readily available and environmentally benign salt, has emerged as a versatile and effective Lewis acid catalyst in a wide array of organic transformations. Its ability to activate substrates through the coordination of the magnesium dication (Mg²⁺) to lone pairs of electrons on heteroatoms facilitates numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of MgCl₂ catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for key reactions. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the effective application of magnesium chloride catalysis in their work.

Core Principles of Magnesium Chloride Lewis Acid Catalysis

The catalytic activity of magnesium chloride stems from the electrophilic nature of the magnesium ion (Mg²⁺). As a Lewis acid, Mg²⁺ can accept a pair of electrons from a Lewis base, typically a heteroatom (such as oxygen or nitrogen) within a substrate molecule. This coordination polarizes the substrate, increasing the electrophilicity of adjacent atoms and rendering the molecule more susceptible to nucleophilic attack.

The general mechanism can be visualized as follows:

-

Coordination: The Mg²⁺ ion coordinates to a Lewis basic site on the substrate (e.g., the carbonyl oxygen of an aldehyde or ketone).

-

Activation: This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic.

-

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.

-

Product Formation and Catalyst Regeneration: The intermediate undergoes further transformation to form the product, and the MgCl₂ catalyst is regenerated.

Key Organic Transformations Catalyzed by Magnesium Chloride

Magnesium chloride has proven effective in catalyzing a variety of important organic reactions, including condensations, multicomponent reactions, and the synthesis of heterocyclic compounds.

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. MgCl₂ acts as a Lewis acid to activate the aldehyde, facilitating the key C-N and C-C bond-forming steps.

Quantitative Data:

| Entry | Aldehyde | β-Ketoester | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | MgCl₂ (20) | Acetic Acid | 24 | 40 | [1] |

Reaction Mechanism:

Experimental Protocol (Representative):

-

A mixture of an aromatic aldehyde (1 mmol), a β-ketoester (1 mmol), urea (1.5 mmol), and anhydrous magnesium chloride (0.2 mmol, 20 mol%) in glacial acetic acid (5 mL) is stirred at room temperature.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. While data for MgCl₂ is limited, the closely related magnesium bromide diethyl etherate (MgBr₂·OEt₂) has been shown to be an effective catalyst.

Quantitative Data (using MgBr₂·OEt₂ as catalyst):

| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) | Reference |

| 1 | 4-ClC₆H₄CHO | Malononitrile | 1 | 98 | [2] |

| 2 | 4-MeOC₆H₄CHO | Malononitrile | 1.5 | 96 | [2] |

| 3 | 2-Furfural | Malononitrile | 1 | 95 | [2] |

| 4 | Cinnamaldehyde | Malononitrile | 1 | 93 | [2] |

| 5 | 4-ClC₆H₄CHO | Ethyl cyanoacetate | 1.5 | 95 | [2] |

| 6 | 4-MeOC₆H₄CHO | Ethyl cyanoacetate | 2 | 93 | [2] |

Reaction Mechanism:

Experimental Protocol (Representative, adapted from MgBr₂·OEt₂ catalysis):

-

To a solution of an aldehyde (1 mmol) and an active methylene compound (1 mmol) in anhydrous THF (5 mL), triethylamine (1 mmol) and a catalytic amount of anhydrous magnesium chloride (0.2 mmol, 20 mol%) are added.

-

The mixture is stirred at room temperature for the appropriate time, with the reaction monitored by TLC.[2]

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with diverse biological activities. A common synthetic route is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Magnesium bromide has been shown to catalyze this reaction efficiently.[3]

Reaction Mechanism:

Experimental Protocol (Representative):

-

A mixture of an o-phenylenediamine (1 mmol), a 1,2-dicarbonyl compound (1 mmol), and anhydrous magnesium chloride (catalytic amount) in a suitable solvent (e.g., ethanol or acetonitrile) is stirred at room temperature or heated under reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired quinoxaline derivative.

Conclusion

Magnesium chloride is a cost-effective, non-toxic, and efficient Lewis acid catalyst for a range of organic transformations. Its utility in the synthesis of biologically relevant scaffolds, such as dihydropyrimidinones and quinoxalines, makes it an attractive tool for drug discovery and development. While more quantitative data and detailed mechanistic studies for a broader range of reactions are still needed, the existing literature clearly demonstrates the potential of MgCl₂ as a valuable catalyst in modern organic synthesis. This guide provides a foundational understanding and practical starting points for researchers looking to incorporate this versatile reagent into their synthetic strategies.

References

An In-depth Technical Guide to the Phase Change Properties of Magnesium Chloride Hexahydrate

Introduction

Magnesium chloride hexahydrate (MgCl₂·6H₂O), a hydrated inorganic salt, is a promising phase change material (PCM) for medium-temperature thermal energy storage applications.[1] Its appeal lies in a combination of favorable thermophysical properties, including a high latent heat of fusion, good thermal conductivity, non-flammability, and relatively low cost.[1][2] This guide provides a comprehensive overview of the phase change characteristics of this compound, details common experimental protocols for its characterization, and addresses the inherent challenges and mitigation strategies associated with its use. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring the applications of PCMs.

Thermophysical Properties of this compound

The effective design and implementation of thermal energy storage systems are critically dependent on the accurate characterization of the PCM's properties. The key thermophysical parameters for this compound are summarized below. It is important to note that values reported in the literature can vary, likely due to differences in the precise amount of crystallographic water in the samples tested.[3]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | MgCl₂·6H₂O | [4] |

| Molar Mass | 203.31 g/mol | [5] |

| Appearance | White or colorless crystalline solid | [5] |

| Crystal Structure | Monoclinic | [6] |

| Density (Solid) | 1.569 g/cm³ | [3][5] |

| Density (Liquid) | 1.45 g/cm³ | [3] |

Table 2: Phase Change and Thermal Properties

| Property | Value | Source(s) |

| Melting Point | ~117 °C (390.15 K) | [2][5][7][8][9] |

| Latent Heat of Fusion | 160 - 172.1 kJ/kg | [1][2][3][10] |

| Specific Heat (Solid) | 2.1 kJ/(kg·K) at 60°C | [11] |

| Specific Heat (Liquid) | 5.61 - 9.01 kJ/(kg·K) (from 105°C to 113°C) | [11] |

| Thermal Conductivity (Solid) | 0.694 W/(m·K) at 363.15 K | [3] |

| Thermal Conductivity (Liquid) | 0.570 W/(m·K) at 393.15 K | [3] |

Experimental Protocols for Thermal Characterization

The determination of the thermophysical properties of PCMs is crucial for their application. Differential Scanning Calorimetry (DSC) and the T-history method are two common techniques used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is a standard method for determining the transition temperatures, enthalpy of fusion, and specific heat capacity of PCMs.[12]

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion, such as indium.[12] For specific heat capacity measurements, a sapphire standard is often used.

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 2-50 mg) is hermetically sealed in a crucible (e.g., aluminum).[14][15] An empty, sealed crucible is used as the reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program inside the DSC furnace. A typical program for a PCM involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a constant rate (e.g., 0.2 to 10 °C/min) through the melting transition.[16]

-

An isothermal period after melting.

-

A cooling ramp at a constant rate through the crystallization transition.

-

A final isothermal period.

-

-

Data Analysis: The DSC instrument records the heat flow to the sample versus temperature. The resulting thermogram shows a peak during melting (endothermic) and crystallization (exothermic).

While DSC is highly accurate, a key limitation is the small sample size, which may not be representative of the bulk material, especially for heterogeneous or composite PCMs.[14][15]

T-History Method

The T-history method is a simpler, alternative technique for determining the thermophysical properties of PCMs using larger, more representative samples.[14][16] It involves recording the temperature evolution of a PCM sample and a reference material with known properties as they cool or heat under identical conditions.[16]

Methodology:

-

Sample Preparation: A test tube or similar container is filled with the PCM sample (e.g., this compound). A second, identical container is filled with a reference material (e.g., water) whose thermophysical properties are well-known in the temperature range of interest.[18] Temperature sensors are placed at the center of both samples.

-

Experimental Setup: Both the PCM and reference samples are heated in a constant-temperature bath to a temperature significantly above the PCM's melting point.

-

Cooling and Data Acquisition: The samples are simultaneously removed from the bath and allowed to cool in a constant-temperature environment (e.g., ambient air).[14] The temperatures of the PCM, the reference material, and the ambient environment are recorded over time.

-

Data Analysis: The resulting temperature-time curves are analyzed. The cooling curve of the reference material is used to determine the heat transfer coefficient. By comparing the cooling curves of the PCM and the reference, the phase change temperature, latent heat, and specific heat of the PCM in both solid and liquid phases can be calculated.[14][19] A key assumption is that the Biot number for the samples should be less than 0.1 to ensure uniform temperature distribution.[15]

Challenges and Mitigation Strategies

Despite its advantages, this compound exhibits two primary challenges that can impede its performance as a PCM: supercooling and phase segregation.[1][10][20]

Supercooling

Supercooling, or subcooling, is the phenomenon where the material cools below its freezing point without solidifying.[20] This is a significant issue as it can delay or even prevent the release of the stored latent heat.[20] this compound can exhibit a high degree of supercooling, sometimes as much as 37 K.[11][21]

Mitigation:

The most common method to overcome supercooling is the addition of a nucleating agent .[20] These are substances that provide sites for crystal growth to begin, thereby reducing the energy barrier for nucleation. For this compound, effective nucleating agents include:

The addition of 1 wt% SrCO₃ or 0.5 wt% Sr(OH)₂ has been shown to almost completely suppress supercooling.[21]

Phase Segregation

This compound melts semi-congruently, meaning that upon melting, it can form a saturated aqueous solution and a lower hydrate (e.g., MgCl₂·4H₂O).[22] Because the lower hydrate is denser, it can settle at the bottom of the container.[20] This phase segregation is often irreversible and leads to a significant loss of heat storage capacity over repeated melting and freezing cycles.[20]

Mitigation:

To prevent the settling of different phases, a thickening agent or gelling agent can be added to the molten salt. These agents increase the viscosity of the liquid phase, creating a matrix that holds the different components in a uniform suspension. A commonly used and effective thickener is Carboxymethyl Cellulose (CMC) .[23]

Visualizations

Experimental Workflow for PCM Characterization

The following diagram illustrates a typical workflow for the thermophysical characterization of a phase change material like this compound.

Caption: Workflow for the characterization of MgCl₂·6H₂O as a PCM.

Challenges and Mitigation Pathways

This diagram outlines the primary performance issues associated with this compound and their corresponding solutions.

Caption: Challenges of MgCl₂·6H₂O as a PCM and their solutions.

References

- 1. Recent progress in the use of this compound used as a phase change material#br# [esst.cip.com.cn]

- 2. Phase Transition Temperature and Applications of this compound - Jinzhou Sata Fused Fluxes and New Materials Factory. [sata-fluxes.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound(7791-18-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Magnesium chloride - Wikipedia [en.wikipedia.org]

- 6. neutronco.com [neutronco.com]

- 7. This compound | 7791-18-6 [chemicalbook.com]

- 8. thomassci.com [thomassci.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. repositori.udl.cat [repositori.udl.cat]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. tandfonline.com [tandfonline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Investigation of T-history Method Application for Sub-zero Phase Change Material Thermal Properties | Proceedings of the International Conference on Advanced Technologies [proceedings.icatsconf.org]

- 20. Studies on this compound as Phase Change Materials - ProQuest [proquest.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Study of Magnesium Nitrate Hexahydrate and this compound Mixture as Phase Change Material | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

An In-depth Technical Guide: Magnesium Chloride Hexahydrate as a Precursor for Magnesium Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium oxide (MgO), a material of significant interest across various scientific and industrial domains including pharmaceuticals, catalysis, and refractory materials, can be synthesized from a variety of precursors. Among these, magnesium chloride hexahydrate (MgCl₂·6H₂O) offers a versatile and accessible starting material. This technical guide provides a comprehensive overview of the primary synthesis routes for producing magnesium oxide from this compound, detailing experimental protocols, underlying chemical pathways, and the influence of process parameters on the final product's characteristics. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the synthesis methodologies.

Introduction

Magnesium oxide is a white, hygroscopic solid mineral that occurs naturally as periclase.[1] Its utility spans a wide range of applications, from a common raw material for Portland cement to a refractory material in high-temperature industrial processes.[2] The reactivity and physical properties of MgO, such as particle size and specific surface area, are critically dependent on the synthesis method and conditions employed.[2] this compound is a readily available and water-soluble precursor, making it an attractive starting point for MgO synthesis.[3]

This guide explores the two predominant pathways for synthesizing MgO from MgCl₂·6H₂O:

-

Direct Thermal Decomposition (Pyrohydrolysis): This method involves the high-temperature treatment of this compound to directly yield magnesium oxide.

-

Precipitation-Calcination Method: This two-step process first involves the precipitation of a magnesium-containing intermediate, such as magnesium hydroxide (Mg(OH)₂) or basic magnesium carbonate, followed by calcination to produce MgO.

Synthesis Pathways and Mechanisms

The conversion of this compound to magnesium oxide involves distinct chemical transformations that are crucial to control for achieving desired material properties.

Direct Thermal Decomposition (Pyrohydrolysis)

The thermal decomposition of this compound is a complex process involving simultaneous dehydration and hydrolysis reactions.[4][5] Upon heating, MgCl₂·6H₂O undergoes a series of steps, losing water molecules and forming intermediate compounds before finally converting to MgO.

The overall process can be summarized by the following stages:

-

Dehydration: Initially, the hexahydrate loses water molecules to form lower hydrates, such as MgCl₂·4H₂O and MgCl₂·2H₂O, at relatively low temperatures (around 69°C to 129°C).[4][5]

-

Hydrolysis and Intermediate Formation: As the temperature increases (typically between 167°C and 235°C), dehydration and hydrolysis occur concurrently, leading to the formation of magnesium hydroxychloride (Mg(OH)Cl).[4]

-

Final Decomposition: At higher temperatures (around 415°C - 470°C), the magnesium hydroxychloride decomposes to form magnesium oxide (MgO) and hydrogen chloride (HCl) gas.[4][6]

The following diagram illustrates the key steps in the direct thermal decomposition of this compound.

Precipitation-Calcination Method

This route offers greater control over the morphology and properties of the final MgO product by first forming an intermediate precipitate. The general workflow involves dissolving MgCl₂·6H₂O in a suitable solvent (typically deionized water), followed by the addition of a precipitating agent.

The most common precipitating agents and their corresponding reactions are:

-

Sodium Hydroxide (NaOH): Reacts with MgCl₂ to form a white precipitate of magnesium hydroxide (Mg(OH)₂).[7]

-

MgCl₂(aq) + 2NaOH(aq) → Mg(OH)₂(s) + 2NaCl(aq)

-

-

Ammonia Solution (NH₄OH): Also yields magnesium hydroxide precipitate.[8]

-

MgCl₂(aq) + 2NH₄OH(aq) → Mg(OH)₂(s) + 2NH₄Cl(aq)

-

-

Lime (Ca(OH)₂) or Dolomitic Lime (CaO·MgO): Used to precipitate magnesium hydroxide. The use of dolomitic lime can reduce the amount of additive required.[2]

-

MgCl₂(aq) + Ca(OH)₂(aq) → Mg(OH)₂(s) + CaCl₂(aq)

-

-

Sodium Carbonate (Na₂CO₃) or Ammonium Bicarbonate (NH₄HCO₃): These lead to the precipitation of basic magnesium carbonate.[9][10]

The resulting precipitate is then filtered, washed to remove impurities, and dried. The final step is calcination, which involves heating the intermediate to a specific temperature to induce thermal decomposition into MgO.

-

Calcination of Magnesium Hydroxide: Mg(OH)₂(s) → MgO(s) + H₂O(g)[2]

-

Calcination of Basic Magnesium Carbonate: The decomposition is more complex and also yields CO₂ as a byproduct.

The following diagram outlines the experimental workflow for the precipitation-calcination method.

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. The following sections provide generalized protocols for the key synthesis routes.

Protocol for Direct Thermal Decomposition

-

Precursor Preparation: Place a known quantity of this compound powder in a ceramic crucible.

-

Calcination:

-

Place the crucible in a programmable muffle furnace.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to the target calcination temperature.[4][6]

-

Hold the sample at the target temperature for a specified duration (e.g., 1-6 hours).[6]

-

Common calcination temperatures range from 480°C to 580°C.[6]

-

-

Cooling and Collection: Allow the furnace to cool down to room temperature naturally. The resulting white powder is magnesium oxide.

Protocol for Precipitation-Calcination using NaOH

-

Solution Preparation:

-

Precipitation:

-

Aging (Optional): The precipitate can be aged in the mother liquor for a period to potentially influence particle size and crystallinity.

-

Filtration and Washing:

-

Separate the precipitate from the solution by filtration (e.g., using vacuum filtration).

-

Wash the precipitate repeatedly with deionized water to remove residual ions (e.g., Na⁺, Cl⁻).

-

-

Drying: Dry the washed precipitate in an oven at a temperature around 100-110°C until a constant weight is achieved.[11]

-

Calcination:

-

Cooling and Collection: Cool the sample to room temperature to obtain the final MgO powder.

Influence of Synthesis Parameters on MgO Properties

The properties of the synthesized MgO are highly dependent on the experimental conditions.

Effect of Calcination Temperature

Calcination temperature is a critical parameter that significantly influences the particle size, specific surface area, and reactivity of the resulting MgO.

-

Low Temperatures (e.g., 400-700°C): Produce "light-burned" or "caustic-calcined" magnesia, which is characterized by small crystallite size, high specific surface area, and high reactivity.[1][15]

-

High Temperatures (e.g., 1000-1500°C): Lead to "hard-burned" magnesia with larger crystal sizes, lower specific surface area, and reduced reactivity due to sintering.[1][15]

-

Very High Temperatures (e.g., 1500-2000°C): Result in "dead-burned" magnesia, which is a very unreactive form used in refractory applications.[1]

Effect of Holding Time

The duration of calcination at the target temperature also affects the properties of the MgO. Longer holding times generally lead to increased particle size and decreased specific surface area due to enhanced sintering and crystal growth.[6][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of MgO from MgCl₂·6H₂O, highlighting the relationship between synthesis parameters and product characteristics.

Table 1: Direct Thermal Decomposition of MgCl₂·6H₂O

| Calcination Temperature (°C) | Holding Time (h) | D50 Particle Size (µm) | Specific Surface Area (m²/g) |

| 480 | 2 | 1.36 | 7.292 |

| 580 | 6 | 33.89 | - |

Data sourced from a study on the thermal decomposition of this compound.[6][8][16][17][18]

Table 2: Precipitation-Calcination Method (Mg(OH)₂ Intermediate)

| Calcination Temperature (°C) | Holding Time (h) | Resulting MgO Morphology |

| 500 | 2 - 48 | Plate-like |

| 600 | 2 - 48 | Plate-like to fine spherical |

| 700 | 2 - 48 | Fine spherical (100-300 nm) |

Data sourced from a study on the calcination of Mg(OH)₂ produced from reject brine.[14]

Table 3: Purity of MgO from Precipitation-Calcination with Na₂CO₃

| Precipitation Temperature (°C) | Purity of MgO after Calcination at 1073 K (%) |

| 273 | 97.6 |

| 293 | 98.2 |

| 313 | 99.3 |

| 363 | 99.4 |

Data sourced from a study on the precipitation of magnesium carbonate hydrates.[10]

Characterization of Synthesized MgO

A variety of analytical techniques are employed to characterize the synthesized magnesium oxide:

-

X-ray Diffraction (XRD): To determine the crystalline phase, crystallite size, and purity.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the precursor and intermediates.[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the formation of MgO.[11]

Conclusion

The synthesis of magnesium oxide from this compound is a versatile process that can be tailored to produce MgO with a wide range of properties. The direct thermal decomposition method offers a straightforward route, while the precipitation-calcination method provides greater control over the final product's characteristics through the manipulation of precipitation and calcination conditions. For researchers and professionals in drug development and other advanced fields, a thorough understanding of these synthesis parameters is essential for producing MgO with the specific morphology, particle size, and reactivity required for their applications. The data and protocols presented in this guide serve as a foundational resource for the controlled and reproducible synthesis of magnesium oxide from this compound.

References

- 1. Magnesium oxide - Wikipedia [en.wikipedia.org]

- 2. Magnesia (MgO) Production and Characterization, and Its Influence on the Performance of Cementitious Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. meixi-mgo.com [meixi-mgo.com]

- 10. researchgate.net [researchgate.net]

- 11. meral.edu.mm [meral.edu.mm]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. researchgate.net [researchgate.net]

- 14. claisse.info [claisse.info]

- 15. preciseceramic.com [preciseceramic.com]

- 16. journalssystem.com [journalssystem.com]

- 17. journalssystem.com [journalssystem.com]

- 18. researchgate.net [researchgate.net]

The role of MgCl2·6H2O in the formation of Sorel cement

An In-depth Technical Guide on the Core Role of MgCl₂·6H₂O in the Formation of Sorel Cement

Introduction to Sorel Cement

Sorel cement, also known as magnesium oxychloride (MOC) cement, is a non-hydraulic, chemically bonded cementitious material first developed by French chemist Stanislas Sorel in 1867.[1][2] It is formed through an acid-base reaction between lightly calcined magnesium oxide (MgO) and a concentrated aqueous solution of magnesium chloride (MgCl₂), typically using its hexahydrate form, MgCl₂·6H₂O.[1][3][4] Unlike Portland cement, which hardens through hydration, Sorel cement sets via a process of gelation and subsequent crystallization.[1]

The resulting material exhibits several advantageous properties, including rapid setting, high early compressive strength (often exceeding 50 MPa within hours), excellent abrasion resistance, low thermal conductivity, and notable fire resistance.[1][5][6] It also demonstrates a remarkable ability to bond with a wide variety of aggregates and fillers.[2][6] However, its primary limitation is poor water resistance, as the chloride-bearing phases can leach out in the presence of water, leading to a loss of strength.[1][7][8] This guide provides a detailed examination of the critical role of magnesium chloride hexahydrate in the reaction chemistry, phase formation, and microstructural development of Sorel cement.

The Core Role of MgCl₂·6H₂O in the Reaction Mechanism

The formation of Sorel cement is not a simple hydration process but a complex chemical reaction in the ternary MgO-MgCl₂-H₂O system. MgCl₂·6H₂O is not merely a reactant but the primary medium that facilitates the entire setting and hardening process.

Dissolution and Hydrolysis